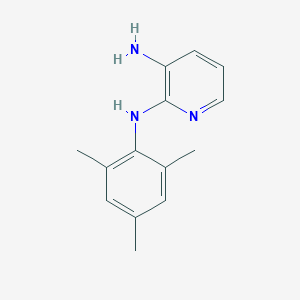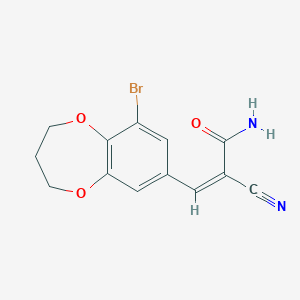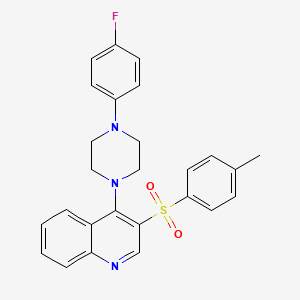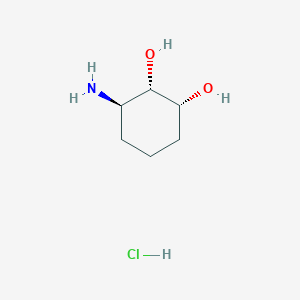![molecular formula C22H19N5O2S2 B2524062 3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892746-80-4](/img/structure/B2524062.png)
3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is a derivative of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class. These compounds have been studied for their potential biological activities, particularly as serotonin 5-HT6 receptor antagonists. The 5-HT6 receptor is a target for the development of drugs for various central nervous system disorders, including depression, schizophrenia, and Alzheimer's disease. The phenylsulfonyl group and the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core are critical for the activity of these compounds .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. These compounds are synthesized through a multi-step process that includes the formation of the triazolopyrimidine core, followed by the introduction of the sulfonyl group. The specific details of the synthesis are not provided in the abstracts, but it is likely that similar synthetic strategies could be applied to the compound of interest, with modifications to incorporate the 2,5-dimethylphenyl and m-tolyl groups .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is essential for their biological activity. The phenylsulfonyl group is another important feature that contributes to the binding affinity and selectivity towards the 5-HT6 receptor. The substitution pattern on the phenyl rings, such as the 2,5-dimethyl and m-tolyl groups, may influence the potency and selectivity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of the triazolopyrimidine derivatives is influenced by the functional groups present on the core structure. For instance, the sulfonyl group can be a site for further chemical modifications. The abstracts do not provide specific reactions for the compound of interest, but related compounds have shown reactivity towards various reagents, leading to the formation of sulfonamides and sulfinyl derivatives with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not detailed in the abstracts provided. However, it can be inferred that the presence of the sulfonyl group and the aromatic rings would affect the compound's solubility, stability, and overall physicochemical profile. These properties are crucial for the compound's bioavailability and its ability to interact with biological targets such as the 5-HT6 receptor .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(3-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-13-5-4-6-16(11-13)23-20-19-17(9-10-30-19)27-21(24-20)22(25-26-27)31(28,29)18-12-14(2)7-8-15(18)3/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNWLSIDOHGFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)



![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)
![1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride](/img/structure/B2523990.png)


![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)


